Ethyl N'-(5-amino-1-methyl-1H-pyrazole-4-carbonyl)acetohydrazonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl N'-(5-amino-1-methyl-1H-pyrazole-4-carbonyl)acetohydrazonate is a chemical compound that has been synthesized and studied for its structural and chemical properties. This analysis covers aspects of its synthesis, molecular structure, chemical reactions, and properties.
Synthesis Analysis
The synthesis of similar compounds involves various chemical reactions and processes. For instance, the synthesis of ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was achieved by treating a precursor with ethyl 2-cyano-3,3-dimethylthioacrylate (Minga, 2005).
Molecular Structure Analysis
The molecular structure of related compounds has been determined using methods like X-ray diffraction. For example, the structure of ethyl 5-amino-1-[(5′-methyl-1′- t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was characterized revealing its monoclinic crystal structure (李明 et al., 2005).
Chemical Reactions and Properties
Chemical reactions of similar compounds show varied results based on the reactants used. For instance, the reaction of ethyl 3-amino-1H-pyrazole-4-carboxylate with acetic anhydride led to different acetylated products (Kusakiewicz-Dawid et al., 2007).
Physical Properties Analysis
The physical properties like crystal structure, density, and molecular weight have been studied in similar compounds, offering insights into their solid-state characteristics.
Chemical Properties Analysis
Chemical properties, such as reactivity and stability, are influenced by the molecular structure. For example, some pyrazole derivatives show fungicidal and plant growth regulation activities (Minga, 2005).
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of novel pyrazole derivatives, including Ethyl N'-(5-amino-1-methyl-1H-pyrazole-4-carbonyl)acetohydrazonate, has been a focus in the field of heterocyclic chemistry due to their potential in various applications. One method for synthesizing new pyrazolo[3,4-b]pyridine products involves the condensation of pyrazole-5-amine derivatives with activated carbonyl groups. This process yields N-fused heterocycle products with good to excellent efficiencies, highlighting the compound's utility in generating structurally diverse heterocycles (Ghaedi et al., 2015).
Another significant aspect is the structural determination through crystallography, providing insights into the compound's molecular geometry. The synthesis and crystal structure of Ethyl 5-Amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate, a compound closely related to Ethyl N'-(5-amino-1-methyl-1H-pyrazole-4-carbonyl)acetohydrazonate, have been detailed, revealing its potential in fungicidal and plant growth regulation activities (Minga, 2005).
Biological Activities
The exploration of biological activities is another critical application area. Ethyl N'-(5-amino-1-methyl-1H-pyrazole-4-carbonyl)acetohydrazonate derivatives have been synthesized and evaluated for various biological activities, including antimicrobial and anticancer properties. Novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been developed, showing high potential as antimicrobial and anticancer agents. Among these compounds, some exhibited higher anticancer activity compared to reference drugs, illustrating the compound's significant therapeutic potential (Hafez et al., 2016).
Corrosion Inhibition
Moreover, pyrazole derivatives have been identified as effective corrosion inhibitors for metals, an application of considerable industrial relevance. The derivatives demonstrate high efficiency in protecting metal surfaces against corrosion, attributed to their ability to form stable adsorbed layers on metal surfaces. This property is crucial for extending the lifespan of metal components in various industrial applications (Dohare et al., 2017).
properties
IUPAC Name |
ethyl (1E)-N-(5-amino-1-methylpyrazole-4-carbonyl)ethanehydrazonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O2/c1-4-16-6(2)12-13-9(15)7-5-11-14(3)8(7)10/h5H,4,10H2,1-3H3,(H,13,15)/b12-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBDLUGBWAFBBL-WUXMJOGZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=NNC(=O)C1=C(N(N=C1)C)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C(=N/NC(=O)C1=C(N(N=C1)C)N)/C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl N-[(5-amino-1-methyl-1H-pyrazol-4-yl)-carbonyl]ethanehydrazonoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.